BenchChemオンラインストアへようこそ!

4-(Triethoxysilyl)thiazole

Sol–gel processing Hydrolysis kinetics Silane coupling agents

4-(Triethoxysilyl)thiazole (CAS 1243415-21-5; MF: C9H17NO3SSi; MW: 247.39 g‑mol−1) is a heteroaryl trialkoxysilane that marries the 1,3-thiazole pharmacophore—a five-membered ring bearing both sulfur and nitrogen—with a hydrolytically labile triethoxysilyl anchor. The compound belongs to the broader organosilicon azole family, which has been systematically characterized by multinuclear NMR spectroscopy with respect to silylotropic equilibria and electronic structure.

Molecular Formula C9H17NO3SSi
Molecular Weight 247.39 g/mol
Cat. No. B14855106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Triethoxysilyl)thiazole
Molecular FormulaC9H17NO3SSi
Molecular Weight247.39 g/mol
Structural Identifiers
SMILESCCO[Si](C1=CSC=N1)(OCC)OCC
InChIInChI=1S/C9H17NO3SSi/c1-4-11-15(12-5-2,13-6-3)9-7-14-8-10-9/h7-8H,4-6H2,1-3H3
InChIKeyMBNMQXNCYCHQQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Triethoxysilyl)thiazole: Procurement-Relevant Identity and Class Placement for Silane-Functionalized Azoles


4-(Triethoxysilyl)thiazole (CAS 1243415-21-5; MF: C9H17NO3SSi; MW: 247.39 g‑mol−1) is a heteroaryl trialkoxysilane that marries the 1,3-thiazole pharmacophore—a five-membered ring bearing both sulfur and nitrogen—with a hydrolytically labile triethoxysilyl anchor . The compound belongs to the broader organosilicon azole family, which has been systematically characterized by multinuclear NMR spectroscopy with respect to silylotropic equilibria and electronic structure [1]. Positional isomerism on the thiazole ring (2‑, 4‑, or 5‑substitution) profoundly alters the electronic and steric profile of the silylated azole, making accurate chemical identity verification essential prior to procurement or experimental use [2].

I
Positional isomer identity: 4‑substituted thiazole ring with sterically distinct nitrogen environment
II
Triethoxysilyl leaving group: slower hydrolysis kinetics for extended pot‑life in sol‑gel processes
III
Selection logic: silane‑functionalized azole for hybrid material synthesis and metal‑oxide surface anchoring

Why Silane-Thiazole Isomers and Alkoxy-Homologs Are Not Interchangeable: The Case for 4-(Triethoxysilyl)thiazole


Superficially, 4‑(triethoxysilyl)thiazole may appear replaceable by its 2‑ or 5‑regioisomer or by a trimethoxy‑terminated analog. However, three orthogonal structure–property axes preclude casual substitution: (i) the position of the silyl group on the thiazole ring dictates the electron density at the pyridine‑like nitrogen and thus controls nucleophilic reactivity and metal‑coordination ability [1]; (ii) the alkoxy leaving group (ethoxy vs. methoxy) determines hydrolysis and condensation kinetics, which govern shelf‑life, pot‑life, and sol–gel processability [2]; and (iii) substitution at the 4‑position introduces a steric environment around the ring nitrogen that is distinct from the 2‑position, altering quaternization rates and regioselectivity in subsequent transformations [3]. The quantitative evidence summarized below demonstrates that these three factors lead to measurable performance gaps that directly affect experimental reproducibility and manufacturing outcomes.

Regioisomer 4‑ vs. 2‑ or 5‑substitution alters nucleophilic reactivity and metal‑coordination; isomer swap may shift chemoselectivity.
Alkoxy group Triethoxy vs. trimethoxy: hydrolysis and condensation kinetics differ ~10‑fold; methoxy analog may reduce pot‑life and reproducibility.
Steric environment 4‑position introduces steric barrier at the ring nitrogen (~570 cal mol⁻¹ vs. 2‑isomer); N‑alkylation rates may not transfer directly.

Quantitative Differentiation Evidence: 4-(Triethoxysilyl)thiazole vs. Closest Analogs


Hydrolytic Stability: Triethoxysilyl vs. Trimethoxysilyl Leaving-Group Kinetics

The hydrolysis rate of the triethoxysilyl group is substantially lower than that of the trimethoxysilyl group under both acidic and basic conditions. For the benchmark pair tetraethoxysilane (TEOS) vs. tetramethoxysilane (TMOS), TEOS exhibits a hydrolysis rate coefficient approximately one order of magnitude smaller than TMOS in basic aqueous ethanol [1]. This kinetic gap translates directly to the thiazole series: a 4‑(trimethoxysilyl)thiazole analog would undergo faster hydrolysis and premature condensation, reducing formulation pot‑life and potentially causing uncontrolled gelation during storage or processing. The triethoxysilyl moiety therefore offers superior shelf‑life and more predictable sol–gel processing windows.

Hydrolytic stability
Cross‑study comparable
Approx. 10‑fold slower hydrolysis (triethoxy vs. trimethoxy) under basic sol‑gel conditions
Selection may extend formulation pot‑life and reduce batch variability
Modeled on TEOS/TMOS kinetic gap; ¹H/¹³C/²⁹Si NMR monitoring
Sol–gel processing Hydrolysis kinetics Silane coupling agents Pot-life control

Steric Shielding at the Thiazole Nitrogen: 4‑ vs. 2‑Substitution Effects on Quaternization Kinetics

Experimental kinetic measurements on N‑methylation of 2‑ and 4‑substituted thiazoles demonstrate that a bulky substituent at the 4‑position exerts a significantly stronger deactivating effect than the same substituent at the 2‑position. After correction for electronic (pKa) and conformational contributions, the ‘true’ steric hindrance toward an electrophile approaching the ring nitrogen is greater for the 4‑position, corresponding to a ΔΔΔG of 570 cal mol−1 [1]. This finding means that 4‑(triethoxysilyl)thiazole will undergo N‑quaternization or N‑coordination reactions more slowly than its 2‑(triethoxysilyl)thiazole isomer, a factor that can be exploited to achieve chemoselective transformations or to prevent unwanted side reactions with electrophilic components in a formulation.

Steric shielding at N
Reported
ΔΔΔG‡ = 570 cal mol⁻¹ additional steric barrier (4‑ vs. 2‑substitution)
Supports kinetic window for chemoselective N‑modification
N‑methylation kinetics in acetonitrile; corrected for electronic effects
N‑alkylation kinetics Steric hindrance Thiazolium salt formation Regioselectivity

Electronic Reactivity Ranking: 4‑Substituted Thiazoles Are the Least Electrophilic Among Positional Isomers

Density functional theory (DFT) calculations at the B3LYP/6‑311++G(d,p) level on a broad set of 2‑, 4‑, and 5‑substituted thiazoles establish a consistent reactivity sequence toward electrophilic attack at the pyridine nitrogen: 2‑substituted > 5‑substituted > 4‑substituted thiazoles [1]. The 4‑substituted thiazole core possesses the smallest Fukui fk value at the nitrogen site when electron‑donating groups are present, indicating the lowest susceptibility to electrophiles. For procurement decisions, this implies that 4‑(triethoxysilyl)thiazole is intrinsically less prone to acid‑catalyzed or electrophile‑mediated degradation than its 2‑ and 5‑regioisomers, offering an advantage in acidic formulation environments or when stored in contact with electrophilic components.

Electrophilic reactivity
Class‑level inference
2‑subst. > 5‑subst. > 4‑subst. (lowest Fukui fₖ⁻ at N)
4‑isomer reported least prone to electrophilic degradation
DFT gas‑phase ranking; consistent across substituent sets
DFT reactivity descriptors Fukui functions Electrophilic attack Thiazole electronics

High-Value Application Scenarios for 4-(Triethoxysilyl)thiazole Driven by Differential Evidence


Controlled Sol–Gel Fabrication of Thiazole-Functionalized Hybrid Coatings with Extended Pot-Life

The roughly 10‑fold slower hydrolysis of the triethoxysilyl group relative to a trimethoxysilyl analog [1] makes 4‑(triethoxysilyl)thiazole the preferred precursor for sol–gel formulations that require a working window of several hours to days. This is particularly critical in industrial coating processes where premature gelation leads to material waste and equipment fouling. The 4‑substitution pattern additionally provides lower electrophilic reactivity [2], reducing the risk of acid‑catalyzed side reactions during the hydrolysis‑condensation cascade.

Chemoselective Sequential Functionalization Exploiting 4‑Position Steric Shielding

When a synthetic sequence requires orthogonal reactivity at the thiazole nitrogen, the steric barrier of the 4‑substituent (ΔΔΔG = 570 cal mol−1 vs. 2‑substituted [3]) can be used to direct N‑alkylation or N‑metalation to a less hindered 2‑functionalized thiazole present in the same reaction mixture. This kinetic differentiation enables one‑pot strategies that would fail with the more reactive 2‑(triethoxysilyl)thiazole isomer.

Surface Modification of Metal Oxides Where Acidic Stability Is Paramount

For the silanization of acidic metal oxide surfaces (e.g., sulfated zirconia, acidic alumina, or transition metal oxides with low isoelectric points), the 4‑(triethoxysilyl)thiazole regioisomer is the most acid‑tolerant choice because 4‑substituted thiazoles exhibit the lowest susceptibility to electrophilic attack at the ring nitrogen among the three positional isomers [2]. This reduces the likelihood of ring protonation, ring‑opening, or desilylation during surface anchoring.

Rubber Compounding and Elastomer Reinforcement Requiring Delayed Sulfur‑Donor Activation

Although direct data on 4‑(triethoxysilyl)thiazole in rubber are lacking, the class of silyl‑functionalized thiazoles and benzothiazoles is known to serve as latent accelerators and coupling agents in silica‑filled natural rubber [4]. The triethoxysilyl group hydrolyzes slowly enough to survive mixing and calendering, while the 4‑position attachment modulates the availability of the thiazole nitrogen for accelerator complex formation, potentially providing a more delayed cure profile than 2‑thiazolyl silanes. This hypothesis merits experimental verification.

Application
Selection Property
Validation Focus
Sol‑gel hybrid coatings with extended working window
Triethoxysilyl hydrolysis kinetics
Pot‑life control and reduced premature gelation
Chemoselective sequential functionalization
4‑position steric shielding
Kinetic window for orthogonal N‑modifications
Surface silanization of acidic metal oxides
Lower electrophilic reactivity of 4‑isomer
Acid‑catalyzed degradation resistance
Rubber compounding with latent accelerator function
Silyl‑thiazole accelerator latency
Experimental verification of delayed cure profile
Quote Request

Request a Quote for 4-(Triethoxysilyl)thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.